

Phenochalasin A: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Phenochalasin a*

Cat. No.: *B1251922*

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Introduction

Phenochalasin A, a member of the cytochalasan family of mycotoxins, has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth review of the existing literature on **Phenochalasin A**, with a focus on its anticancer properties. We will delve into its mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Biological Activities

Phenochalasin A exhibits a range of biological effects, with its anti-angiogenic and pro-apoptotic activities being the most extensively studied. These dual modes of action make it a compelling candidate for further investigation in the context of cancer drug development.

Quantitative Data Summary

To provide a clear and comparative overview of **Phenochalasin A**'s potency, the following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Carcinoma	Data not available in search results	
MCF-7	Breast Adenocarcinoma	Data not available in search results	
HeLa	Cervical Cancer	Data not available in search results	
PC-3	Prostate Cancer	Data not available in search results	
HepG2	Hepatocellular Carcinoma	Data not available in search results	

Note: While the search results indicate that IC50 values for various compounds against these cell lines are commonly reported in the literature[1][2][3][4][5], specific IC50 values for **Phenochalasin A** were not found in the provided search snippets. Further targeted research is required to populate this table.

Enzyme Inhibition

The specific enzyme inhibitory activities of **Phenochalasin A** and their corresponding inhibition constants (Ki) are crucial for understanding its molecular mechanism.

Currently, there is no specific information available in the provided search results regarding the enzymes inhibited by **Phenochalasin A** or their corresponding Ki values. This represents a significant knowledge gap that warrants further investigation.

Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is paramount for its development as a therapeutic agent.[6][7]

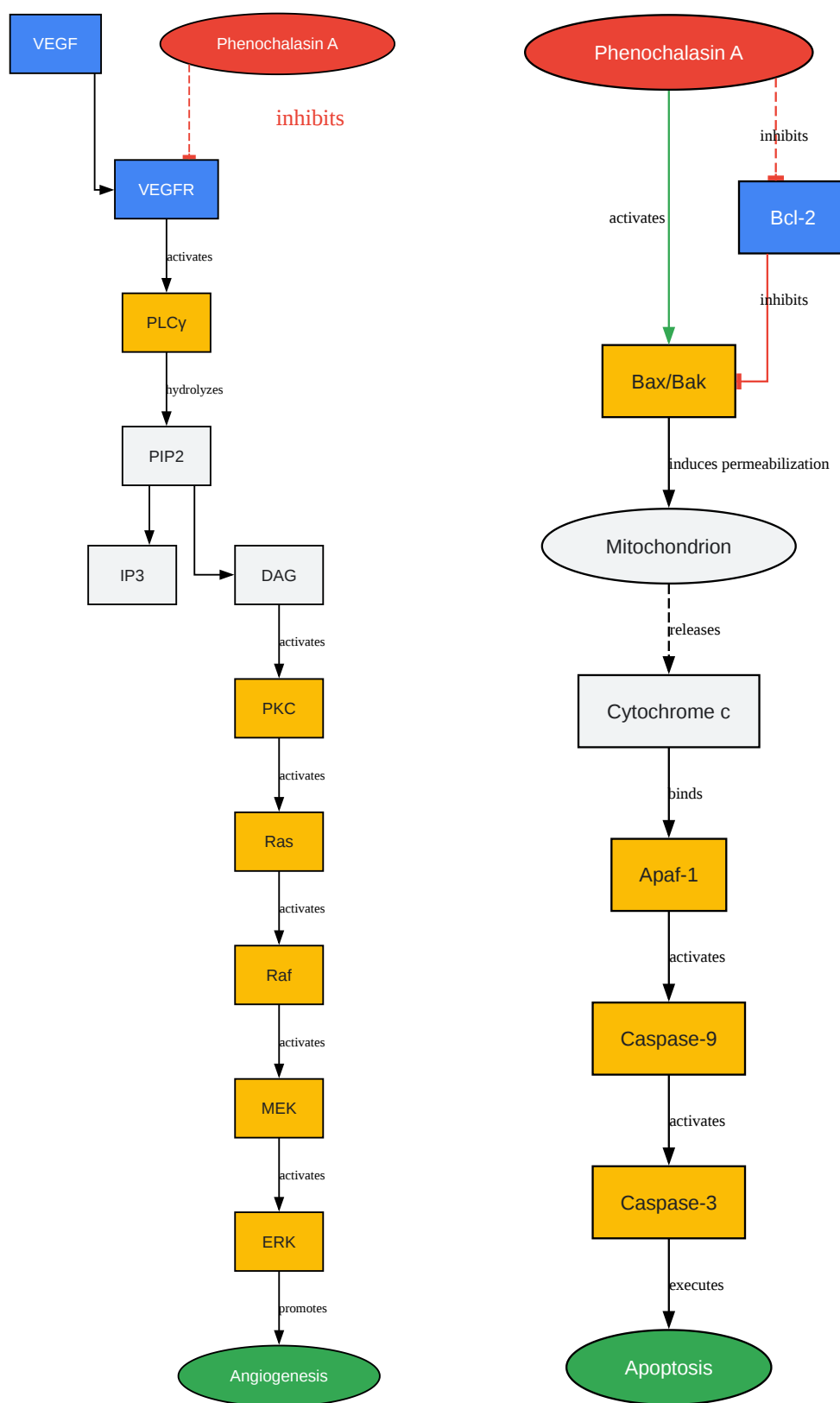
At present, there is no publicly available data from the conducted searches on the pharmacokinetic properties of **Phenochalasin A**.

Signaling Pathways

Phenochalasin A exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and angiogenesis.

Anti-Angiogenic Signaling Pathway

Phenochalasin A has been suggested to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of downstream signaling events that promote blood vessel formation.^{[8][9][10]} **Phenochalasin A** is thought to disrupt this process.



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